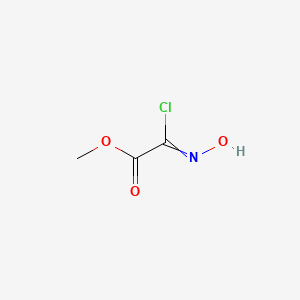
methyl 2-chloro-2-(hydroxyimino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-chloro-2-(hydroxyimino)acetate is an organic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of a chloro group and a hydroximino group attached to the same carbon atom, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 2-chloro-2-(hydroxyimino)acetate can be synthesized through several methods. One common approach involves the reaction of methyl chloroacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In industrial settings, the production of methyl alpha-chloro-alpha-hydroximinoacetate often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
methyl 2-chloro-2-(hydroxyimino)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The hydroximino group can be reduced to an amine using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form oximes or nitriles under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Substitution: Formation of new compounds with different functional groups.
Reduction: Conversion to amines.
Oxidation: Formation of oximes or nitriles.
Scientific Research Applications
methyl 2-chloro-2-(hydroxyimino)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl alpha-chloro-alpha-hydroximinoacetate involves its reactivity towards nucleophiles and electrophiles. The chloro group can be readily displaced by nucleophiles, while the hydroximino group can participate in various redox reactions. These properties make it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of products.
Comparison with Similar Compounds
Similar Compounds
Methyl alpha-chloroacrylate: Similar in structure but lacks the hydroximino group.
Methyl alpha-chloro-alpha-hydroxyacetate: Contains a hydroxy group instead of a hydroximino group.
Uniqueness
methyl 2-chloro-2-(hydroxyimino)acetate is unique due to the presence of both a chloro and a hydroximino group on the same carbon atom. This dual functionality allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis.
Properties
Molecular Formula |
C3H4ClNO3 |
|---|---|
Molecular Weight |
137.52 g/mol |
IUPAC Name |
methyl 2-chloro-2-hydroxyiminoacetate |
InChI |
InChI=1S/C3H4ClNO3/c1-8-3(6)2(4)5-7/h7H,1H3 |
InChI Key |
QGSZBXNCEKAJIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


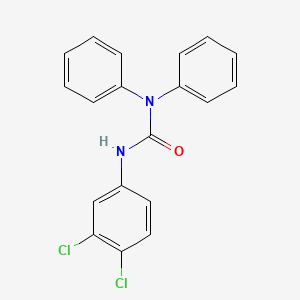
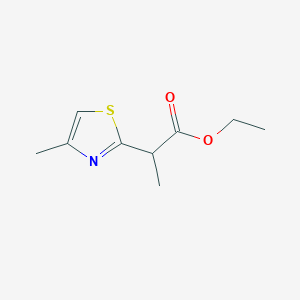

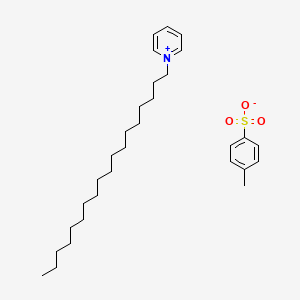
![2-{[(Benzyloxy)carbonyl]amino}-4-sulfamoylbutanoic acid](/img/structure/B8582900.png)
![[3-(1-Benzothiophen-3-yl)phenyl]methanol](/img/structure/B8582904.png)
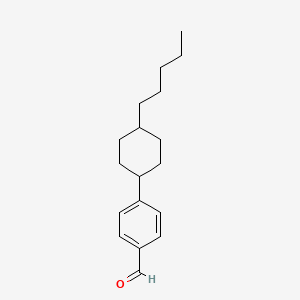
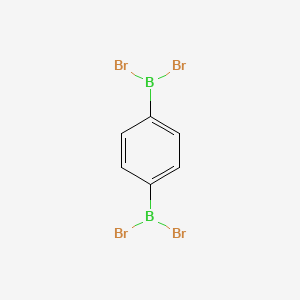
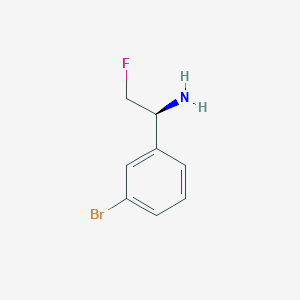

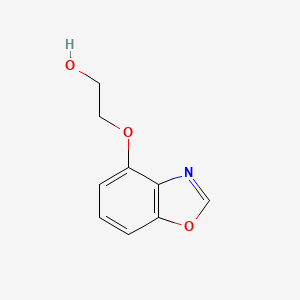
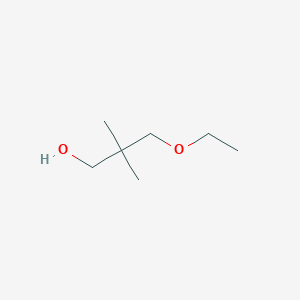
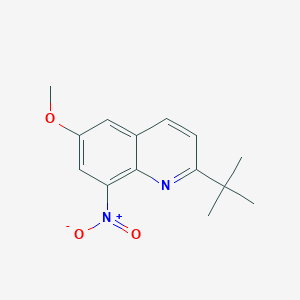
![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyrazine](/img/structure/B8582962.png)
